molecular formula C6H8Cl3N3 B14175340 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196153-67-9

1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B14175340
CAS No.: 1196153-67-9
M. Wt: 228.5 g/mol
InChI Key: QIWQPLDBWLEWIB-UHFFFAOYSA-N
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Description

1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl structures.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that has gained attention in pharmaceutical chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with chlorine atoms and an ethanamine group, which contributes to its potential as a therapeutic agent. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which can be synthesized through various methods. Common synthetic routes include:

  • Chlorination of Pyrimidine Derivatives : Utilizing phosphorus oxychloride to introduce chlorine atoms.
  • Amination Reactions : Converting dichloropyrimidine derivatives into the target compound through further amination processes.

These methods ensure high yields and purity, essential for biological evaluations.

Biological Activity

This compound exhibits several notable biological activities:

  • Antiviral Properties : Similar compounds have been investigated for their potential as antiviral agents. The ability to inhibit viral replication is critical for developing new antiviral therapies.
  • Antibacterial Activity : Derivatives of dichloropyrimidine have shown effectiveness against bacterial growth, indicating potential applications in treating bacterial infections.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in nucleic acid synthesis, impacting cellular processes and drug metabolism.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AntibacterialEffective against various bacterial strains
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound. Notable findings include:

  • Antimicrobial Activity : A study demonstrated that dichloropyrimidine derivatives exhibited significant antimicrobial properties against ESKAPE pathogens, which are known for their resistance to antibiotics. The minimal inhibitory concentration (MIC) values were assessed to determine efficacy against these strains .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications in the pyrimidine structure can dramatically affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring altered the potency against various targets .
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems. Studies have shown that interactions with cytochrome P450 enzymes can influence drug metabolism and potential side effects .

Properties

CAS No.

1196153-67-9

Molecular Formula

C6H8Cl3N3

Molecular Weight

228.5 g/mol

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H7Cl2N3.ClH/c1-3(9)6-10-4(7)2-5(8)11-6;/h2-3H,9H2,1H3;1H

InChI Key

QIWQPLDBWLEWIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)Cl)N.Cl

Origin of Product

United States

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